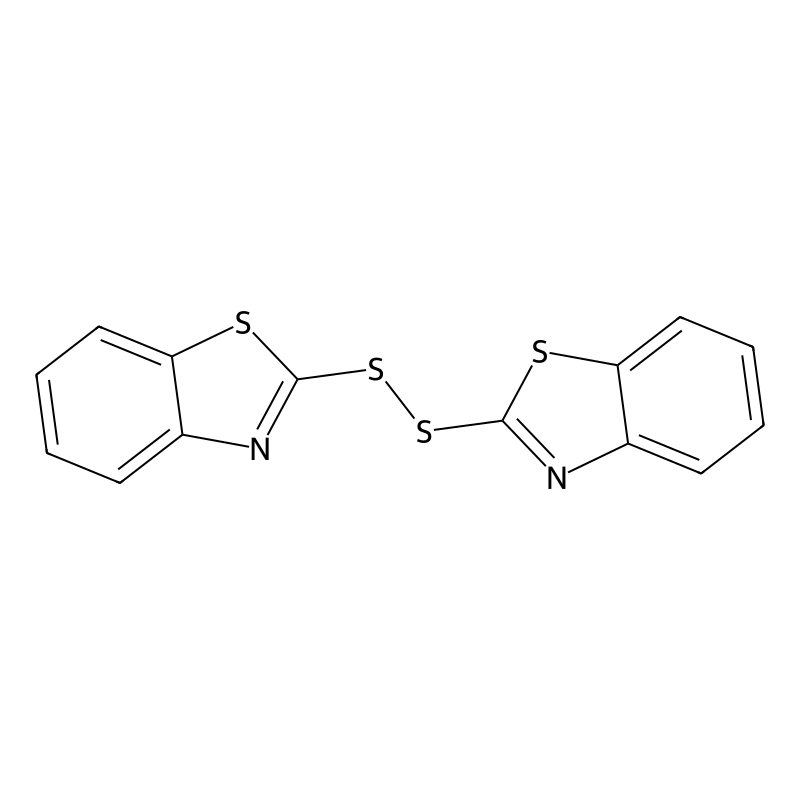

2,2'-Dithiobis(benzothiazole)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOLUBLE IN WATER; AT 25 °C LESS THAN 0.5 G/100 ML ACETONE OR BENZENE, 0.2 G/100 ML CARBON TETRACHLORIDE, 0.5 G/100 ML NAPHTHA, 0.2 G/100 ML ALCOHOL, 0.2 G/100 ML ETHER; SOMEWHAT MORE SOL IN CHLOROFORM THAN CARBON TETRACHLORIDE

In water, <10mg/L

Solubility in water: very poo

Synonyms

Canonical SMILES

Synthesis and Characterization:

2,2'-Dithiobisbenzothiazole (also known as dibenzothiazyl disulfide) is a well-established organic compound with the chemical formula C₁₄H₈N₂S₄. Its synthesis involves various methods, including the oxidative coupling of 2-mercaptobenzothiazole with various oxidizing agents like hydrogen peroxide or ferric chloride []. Researchers have also explored alternative synthetic routes using microwave irradiation or ionic liquids, aiming to improve efficiency and environmental sustainability [, ]. Characterization of 2,2'-dithiobisbenzothiazole typically involves spectroscopic techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Applications in Material Science:

The primary application of 2,2'-dithiobisbenzothiazole lies in the field of material science, particularly as an accelerator in the rubber industry. It promotes the vulcanization process, which improves the strength, elasticity, and thermal stability of rubber products []. Research efforts have focused on understanding the underlying mechanisms of its action and exploring its potential for developing new rubber formulations with enhanced properties [].

Biological Activities:

While not extensively explored, some research suggests potential biological activities of 2,2'-dithiobisbenzothiazole. Studies have reported its antibacterial and antifungal properties against various microorganisms [, ]. However, further investigation is needed to understand the specific mechanisms of action and potential applications in this area.

Safety Considerations:

It is crucial to note that 2,2'-dithiobisbenzothiazole is a known allergen and dermatological sensitizer. It can cause skin irritation and allergic reactions upon contact. Therefore, appropriate personal protective equipment must be worn when handling this compound, and adherence to safety protocols is essential [].

2,2'-Dithiobis(benzothiazole) is a chemical compound with the molecular formula C₁₄H₈N₂S₄. It is a yellow crystalline solid that features two benzothiazole units linked by a disulfide bond. This compound is primarily recognized for its role as a vulcanization accelerator in the rubber industry, enhancing the elasticity and durability of rubber products. Additionally, it serves as a standardized chemical allergen, with physiological effects linked to increased histamine release .

- Skin irritation: MBTS can cause allergic contact dermatitis upon prolonged or repeated exposure [].

- Respiratory irritation: Inhalation of MBTS dust may irritate the respiratory tract [].

- Environmental hazard: MBTS can be toxic to aquatic life [].

- Carcinogenicity: Although not classified as a carcinogen by major regulatory agencies [], some studies suggest a potential link between long-term exposure to MBTS and certain cancers. However, further research is needed to confirm this link.

The primary chemical reaction involving 2,2'-dithiobis(benzothiazole) is its oxidation from sodium mercaptobenzothiazole. This process can be catalyzed by various oxidizing agents, including potassium bromate and chlorine in the presence of surfactants to minimize particle formation. The general reaction can be summarized as follows:

This reaction is crucial for producing the compound efficiently while minimizing environmental waste .

2,2'-Dithiobis(benzothiazole) exhibits several biological activities. It has been studied for its potential antitumor effects and its role in inducing oxidative stress in cells, which can lead to apoptosis in cancer cells. Additionally, it acts as a sensitizer in allergic reactions due to its ability to increase histamine levels .

The synthesis of 2,2'-dithiobis(benzothiazole) can be achieved through various methods:

- Oxidation of Sodium Mercaptobenzothiazole: This method involves reacting sodium mercaptobenzothiazole with an oxidizing agent like chlorine or potassium bromate in an aqueous medium, often requiring surfactants to control particle size .

- Acidic Aqueous Medium: An alternative method utilizes sulfuric acid and sodium nitrate to facilitate the oxidation process. This method has been noted for its efficiency but poses environmental concerns due to waste generation .

- Photochemical Methods: Recent studies have explored photo

The primary applications of 2,2'-dithiobis(benzothiazole) include:

- Rubber Industry: It is extensively used as a vulcanization accelerator, improving the mechanical properties of rubber products.

- Chemical Synthesis: The compound serves as a building block for synthesizing other chemical entities and materials.

- Biological Research: Its role as an allergen and potential antitumor agent makes it significant in pharmacological studies .

Research has indicated that 2,2'-dithiobis(benzothiazole) interacts with various biological systems, influencing cellular mechanisms related to oxidative stress and apoptosis. Studies have documented its ability to form reactive species that can modify cellular components, leading to potential therapeutic applications in cancer treatment .

Several compounds share structural or functional similarities with 2,2'-dithiobis(benzothiazole). Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Benzothiazole | Contains a single benzothiazole unit | Used as a precursor for various chemical syntheses |

| 2-Mercaptobenzothiazole | Contains a thiol group | Precursor for the synthesis of 2,2'-dithiobis(benzothiazole) |

| Thiuram Disulfides | Contains multiple disulfide linkages | Commonly used as a rubber accelerator but differs in reactivity |

| Dithiocarbamates | Contains a dithiocarbamate structure | Known for fungicidal properties but lacks benzothiazole moiety |

The uniqueness of 2,2'-dithiobis(benzothiazole) lies in its dual benzothiazole structure which enhances its reactivity and utility in both industrial applications and biological research contexts .

The disulfide bond formation in 2,2'-Dithiobis(benzothiazole) occurs through oxidative coupling of 2-mercaptobenzothiazole precursors. The oxidation process typically involves various oxidizing agents including hydrogen peroxide, chlorine, sodium hypochlorite, potassium bromate, and molecular oxygen [1]. The reaction mechanism follows a two-electron oxidation pathway where the thiol groups of two 2-mercaptobenzothiazole molecules undergo oxidative coupling to form the disulfide bridge.

The bond dissociation energy of the sulfur-sulfur bond in 2,2'-Dithiobis(benzothiazole) is significantly reduced due to the presence of nitrogen-containing benzothiazole rings [2]. This stabilization effect makes the disulfide bond more susceptible to photolytic cleavage compared to aliphatic disulfides. The aromatic thiyl radicals formed upon photolysis exhibit greater stability through resonance stabilization compared to their aliphatic counterparts [3].

Theoretical calculations using density functional theory methods have revealed that the disulfide bond formation is thermodynamically favorable with significant stabilization provided by the benzothiazole ring system [4]. The potential energy curves for 2,2'-Dithiobis(benzothiazole) indicate that both the first and third excited singlet states are dissociative along the sulfur-sulfur coordinate [4].

Photoinduced Radical Chemistry

Benzothiazole-2-thiyl (BS) Radical Formation

The photolysis of 2,2'-Dithiobis(benzothiazole) at 330 nm results in the rapid formation of benzothiazole-2-thiyl radicals through homolytic cleavage of the disulfide bond [4] [5]. The radical formation occurs with an ultrafast time constant of approximately 200 femtoseconds, representing one of the fastest photochemical processes observed in aromatic disulfides [4] [5] [6].

The benzothiazole-2-thiyl radical exhibits characteristic electronic absorption bands at 345 nm and 584 nm, which are consistent with previous microsecond flash photolysis studies [4]. The band at 584 nm is particularly diagnostic of the BS radical and shows solvent-dependent shifts due to solvation effects, particularly in methanol where a 2 picosecond shift to longer wavelengths occurs [4].

Computational studies using complete active space self-consistent field methods have provided insights into the electronic structure of the BS radical [4]. The calculations suggest that the photodissociation mechanism involves either direct excitation to the dissociative S₁ state or absorption to the bound S₂ state followed by coupling onto the dissociative S₁ state at a conical intersection [4].

Radical Lifetime and Decay Pathways

The benzothiazole-2-thiyl radical exhibits complex decay kinetics involving multiple pathways. In methanol solution, the radical decays through biexponential kinetics with time constants of 3.7 ± 0.4 ps and 50 ± 4 ps when fitted with biexponential functions [4]. These decay processes primarily involve geminate recombination to regenerate the parent 2,2'-Dithiobis(benzothiazole) molecule and competitive formation of BS radical dimers.

The geminate recombination rate coefficient in methanol has been determined to be (3.7 ± 0.2) × 10¹⁰ M⁻¹ s⁻¹ [4] [5] [6]. This high rate coefficient reflects the efficient recombination process within the solvent cage. Despite the rapid recombination, approximately 36% of the initially formed BS radicals survive beyond 1.3 nanoseconds, indicating that a significant fraction escapes the geminate recombination process [4].

The radical lifetime is highly dependent on the solvent environment and the presence of reactive substrates. In non-polar solvents such as toluene, the radical exhibits similar decay kinetics to methanol, suggesting that the primary decay mechanism is not strongly influenced by solvent polarity [4]. However, in the presence of alkenes such as styrene, additional decay pathways become available through thiol-ene addition reactions.

Time-Resolved Reaction Analysis

Picosecond Transient Absorption Studies

Picosecond transient absorption spectroscopy has provided unprecedented insights into the photochemical dynamics of 2,2'-Dithiobis(benzothiazole) [4] [5] [6]. The technique employs both transient electronic absorption spectroscopy and transient vibrational absorption spectroscopy to monitor the evolution of reactive intermediates on the picosecond timescale.

The transient electronic absorption spectra reveal the immediate formation of ground-state benzothiazole-2-thiyl radicals following 330 nm excitation [4]. The spectral evolution shows the rapid rise of characteristic absorption bands at 345 nm and 584 nm, with the latter exhibiting solvent-dependent shifts. The time-resolved measurements allow for the determination of rate constants for various elementary processes including radical formation, geminate recombination, and bimolecular reactions.

Transient vibrational absorption spectroscopy provides complementary information about the structural changes occurring during the photochemical process [4]. The ground-state BS radical exhibits a characteristic vibrational absorption band at 1301 cm⁻¹ in toluene solution, which serves as a unique spectroscopic signature for monitoring radical concentrations and reaction kinetics [4].

Geminate Recombination Processes

The geminate recombination of benzothiazole-2-thiyl radicals follows a diffusion-controlled mechanism that can be described using the Smoluchowski equation for three-dimensional diffusion [4]. The analysis employs a contact distance of 9.3 Å, corresponding to twice the distance from the center of one benzothiazole ring to the center of the sulfur-sulfur bond in the parent molecule.

The geminate recombination process competes with the formation of BS radical dimers, resulting in a combined rate coefficient designated as k(rev+dimer) [4]. The initial separation distance of the radical pair has been determined to be 9.5 ± 0.3 Å, which is consistent with the molecular dimensions of the parent disulfide [4].

The incomplete nature of the geminate recombination is evidenced by the persistence of approximately 36% of the initially formed radicals beyond the experimental time window of 1.3 nanoseconds [4]. These escaped radicals have lifetimes in the microsecond range, as determined by previous flash photolysis studies, and can participate in subsequent chemical reactions.

Thiol-ene Reaction Mechanisms

Addition Product Formation Kinetics

The benzothiazole-2-thiyl radical undergoes thiol-ene addition reactions with alkenes such as styrene, providing a direct example of this important class of radical reactions [4] [5] [6] [7]. The addition process follows an anti-Markovnikov mechanism characteristic of thiyl radical additions to alkenes [8] [9].

In styrene solution, the BS radical exhibits an additional decay pathway with a time constant of 305 ± 13 ps, which is attributed to the bimolecular reaction with styrene [4]. This reaction competes with the geminate recombination process, resulting in the formation of a BS-styrene addition product radical. The bimolecular reaction rate coefficient has been determined to be (3.8 ± 0.2) × 10⁸ M⁻¹ s⁻¹ [4] [10].

The addition product formation is directly observed through transient vibrational absorption spectroscopy, which reveals two product bands at 1239 cm⁻¹ and 1429 cm⁻¹ that grow with time constants of 312 ± 68 ps and 325 ± 33 ps, respectively [4]. These bands are attributed to the vibrational modes of the BS-styrene addition product radical, providing unambiguous evidence for the thiol-ene reaction mechanism.

Solvent Effects on Reaction Rates

The kinetics of thiol-ene reactions involving benzothiazole-2-thiyl radicals are significantly influenced by solvent effects [11] [12]. In methanol and toluene solutions, the BS radical primarily undergoes geminate recombination without significant bimolecular reactions. However, in styrene solution, the thiol-ene addition becomes competitive with the recombination process.

The solvent effects on thiol-ene kinetics are primarily manifested through their influence on the chain transfer rate constant rather than the propagation rate constant [11]. Non-polar solvents generally favor higher chain transfer rates, while polar solvents tend to have less impact on the propagation reactions. The kinetic analysis reveals that approximately 22% of the initially formed BS radicals are converted to the addition product in neat styrene solution [4].

The mechanism of thiol-ene addition involves the formation of a carbon-centered radical intermediate through the attack of the thiyl radical on the alkene double bond. This intermediate can then undergo chain transfer with another thiol molecule to propagate the reaction or undergo termination reactions. The efficiency of these processes depends on the relative concentrations of the reactants and the kinetic parameters of the individual steps.

Singlet Oxygen and Superoxide Generation Mechanisms

2,2'-Dithiobis(benzothiazole) demonstrates significant photosensitizing properties through its ability to generate reactive oxygen species under appropriate conditions [13] [14]. The photosensitization mechanism involves the formation of disulfide intermediates that can interact with molecular oxygen through both energy transfer and electron transfer pathways.

The energy transfer mechanism leads to the formation of singlet oxygen through interaction of the excited state disulfide with ground-state triplet oxygen [13]. This Type II photosensitization process is particularly efficient when the excited state energy of the photosensitizer exceeds the excitation energy of singlet oxygen (22.5 kcal/mol). The benzothiazole chromophore provides suitable energetics for this process due to its extended conjugation and aromatic character.

The electron transfer mechanism results in the formation of superoxide anion radicals through single electron transfer from the excited photosensitizer to molecular oxygen [13] [14]. This Type I photosensitization process generates superoxide radicals that can participate in various oxidative reactions. The formation of both singlet oxygen and superoxide provides a dual mechanism for oxidative processes, making 2,2'-Dithiobis(benzothiazole) derivatives particularly effective as photosensitizers.

Studies using benzothiazole-containing metal-organic frameworks have demonstrated the efficient generation of both superoxide radical anions and singlet oxygen for synthetic applications [14]. The quantum yields for reactive oxygen species generation can be optimized through structural modifications of the benzothiazole system, including the introduction of heavy atoms to enhance intersystem crossing or electron-donating/withdrawing groups to tune the excited state energetics.

Photosensitizing Properties and Applications

The photosensitizing properties of 2,2'-Dithiobis(benzothiazole) and related compounds have found applications in various fields including photodynamic therapy, photocatalysis, and synthetic organic chemistry [13] [14] [15]. The ability to generate reactive oxygen species under visible light irradiation makes these compounds attractive for applications requiring mild oxidative conditions.

Recent developments in benzothiazole-based photosensitizers have focused on optimizing the singlet oxygen quantum yields through structural modifications [16] [17]. Compounds incorporating benzothiazole moieties have achieved singlet oxygen quantum yields approaching unity, making them highly efficient photosensitizers for various applications. The quantum yields can be tuned through the introduction of different substituents, with electron-withdrawing groups generally enhancing the photosensitizing efficiency.

The photostability of benzothiazole-based photosensitizers is an important consideration for practical applications [17] [18]. Studies have shown that these compounds exhibit moderate to high photostability, with photodegradation quantum yields ranging from 10⁻³ to 10⁻² depending on the specific structure and experimental conditions. The photostability can be enhanced through the incorporation of bulky substituents or by conjugation with nanoparticles.

Applications in photocatalysis have demonstrated the utility of benzothiazole-based photosensitizers for the synthesis of heterocyclic compounds, oxidation reactions, and environmental remediation [14] [19]. The ability to operate under visible light conditions and the high efficiency of reactive oxygen species generation make these compounds particularly attractive for sustainable synthetic methodologies.

Physical Description

Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid; Dry Powder; Dry Powder, Other Solid; Other Solid

Pale yellow or cream to off-white odorless solid; [HSDB] Colorless to pale yellow powder; [MSDSonline]

YELLOW POWDER WITH CHARACTERISTIC ODOUR.

Color/Form

FREE-FLOWING POWDER

Cream to off-white powder or pellets

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

257 °C

Heavy Atom Count

Density

1.50

Density (at 20 °C): 1.5 g/cm³

LogP

Odor

Decomposition

Melting Point

180 °C

MP: 168 °C MIN /COMMERCIAL PRODUCT/

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Pictograms

Irritant;Environmental Hazard

Impurities

Other CAS

22405-83-0

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

Transportation Equipment Manufacturing

Synthetic Rubber Manufacturing

Rubber Product Manufacturing

Adhesive Manufacturing

Other (requires additional information)

Benzothiazole, 2,2'-dithiobis-: ACTIVE

Analytic Laboratory Methods

An analytical quantitative high-pressure liquid chromatography (HPLC) method was developed for simultaneous determination of all mercaptobenzothiazole derivatives in the mercapto mix patch testing standard. The stability of the mercaptobenzothiazoles constituting the mercapto mix was studied both in petrolatum and in buffer solution at pH 6.5 with and without glutathione. In petrolatum vehicle, dibenzothiazyl disulfide was the dominant compound found in stored mercapto mix. In buffer solution at pH 6.5, 2-mercaptobenzothiazole and the sulfenamide derivatives morpholinyl mercaptobenzothiazole and N-cyclohexyl-2-benzothiazyl sulfenamide were converted into dibenzothiazyl disulfide. In the presence of glutathione, both the sulfenamide derivatives and the dibenzothiazyl disulfide were rapidly converted into 2- mercaptobenzothiazole. The findings explain the cross-sensitivities reported for the mercaptobenzothiazole group as a result of chemical reactions resulting in one main hapten. The use of a single substance for patch testing for mercaptobenzothiazole hypersensitivity is reported.